molecular formula C21H21F2N5O2 B2441857 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide CAS No. 1203364-27-5

2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide

カタログ番号: B2441857
CAS番号: 1203364-27-5
分子量: 413.429
InChIキー: KHFUFVHZENDMER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This benzamide and pyrimidine-based structure features a 2,6-difluorobenzamide group linked to a 4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl moiety through an ethylamino chain. Compounds with similar pyrimidine cores are frequently investigated as potential kinase inhibitors or for other targeted therapeutic applications . The presence of the difluorobenzamide group is a common pharmacophore in drug discovery, often used to enhance metabolic stability and binding affinity. This product is provided as a high-purity material to support early-stage research and development efforts, including target identification, mechanism of action studies, and hit-to-lead optimization campaigns. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is For Research Use Only. It is not intended for use in humans, animals, or as a diagnostic agent. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

特性

IUPAC Name

2,6-difluoro-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O2/c1-13-12-18(27-14-6-8-15(30-2)9-7-14)28-21(26-13)25-11-10-24-20(29)19-16(22)4-3-5-17(19)23/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFUFVHZENDMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(C=CC=C2F)F)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrimidine ring with the benzamide core under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the coupling and substitution reactions efficiently.

化学反応の分析

Types of Reactions

2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

科学的研究の応用

2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

類似化合物との比較

Similar Compounds

    2,6-difluorobenzamide: A simpler analog with similar fluorine substitutions but lacking the pyrimidine ring.

    4-methoxy-N-(2-(pyrimidin-2-yl)amino)benzamide: A compound with a similar structure but different substitution pattern.

Uniqueness

2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide is unique due to its combination of fluorine substitutions and the presence of a methoxyphenyl group. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

The compound 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C17H20F2N4O
  • Molecular Weight : 342.37 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6

These properties suggest that the compound may have favorable pharmacokinetic profiles, which are crucial for therapeutic applications.

The compound is hypothesized to act primarily as an inhibitor of certain kinases, particularly those involved in cell proliferation and survival pathways. The presence of the pyrimidine moiety is often associated with kinase inhibitory activity, which can lead to significant antitumor effects.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit potent antitumor activities. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A notable example includes:

CompoundTargetIC50 (µM)Cell Line
Compound ACDK20.004HCT116
Compound BCDK90.009HCT116

These compounds induce cell cycle arrest and apoptosis through modulation of key regulatory proteins involved in cell proliferation and survival pathways .

Case Studies

  • Study on CDK Inhibition :
    A study investigating the effects of a related compound on CDK2 and CDK9 revealed that it significantly inhibited both kinases, leading to G2/M phase arrest in HCT116 cells. The study reported an oral bioavailability of 86.7% in rats, indicating potential for clinical application .
  • Toxicity Assessment :
    In vivo studies indicated that while the compound effectively inhibited tumor growth in xenograft models, it exhibited minimal toxicity to normal tissues, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the efficacy of 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide , it is useful to compare it with other known inhibitors:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound XCDK10.005High
Compound YCDK2/90.004 / 0.009Moderate
This CompoundUnknown Kinase(s)TBDTBD

This table highlights the potential of this compound as a competitive alternative to existing therapies targeting similar pathways.

Q & A

Basic Synthesis: What are the key synthetic routes and critical reaction conditions for synthesizing 2,6-difluoro-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide?

Answer:
The synthesis involves multi-step organic reactions. A common approach includes:

Core Formation : Reacting 2,6-difluoroaniline with benzoyl chloride to form the benzamide backbone under controlled temperatures (40–60°C) in anhydrous dichloromethane .

Pyrimidine Substitution : Coupling the intermediate with a 4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-amine derivative. This step employs nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base in DMF at 80°C .

Final Amidation : Introducing the ethylamino linker via carbodiimide-mediated coupling (e.g., EDC/HOBt) in THF .
Critical Reagents : Benzoyl chloride, potassium carbonate, EDC/HOBt. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Structural Analysis: Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Answer:

  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine positions, while 1H^{1}\text{H} NMR identifies methyl and methoxy groups (e.g., δ 2.3 ppm for CH3_3, δ 3.8 ppm for OCH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: 383.4 g/mol) .
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water gradient) .

Biological Activity Assessment: What methodologies are used to evaluate its potential as a kinase inhibitor or enzyme modulator?

Answer:

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence to measure IC50_{50} values. Fluorine atoms enhance binding via hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}) to target proteins .
  • Cell-Based Assays : Anti-proliferation studies in cancer lines (e.g., MCF-7) using MTT assays. Dose-response curves (1–100 µM) identify EC50_{50} .

Mechanistic Studies: How can researchers investigate its interaction with molecular targets like DNA or enzymes?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., pyrimidine derivatives in kinase domains) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
  • Fluorescence Quenching : Tryptophan fluorescence in enzymes (e.g., thymidylate synthase) quantifies binding affinity changes .

Solubility and Stability Optimization: What strategies improve bioavailability for in vivo studies?

Answer:

  • Co-Solvent Systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the benzamide group for hydrolytic activation in physiological conditions .
  • pH Stability Testing : Assess degradation in buffers (pH 1–9) over 72 hours. LC-MS identifies major degradation products (e.g., hydrolysis of the ethylamino linker) .

Data Contradictions: How should discrepancies in reported biological activity across studies be resolved?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage numbers) .
  • Orthogonal Validation : Repeat key experiments using SPR (binding) and Western blotting (downstream signaling) .
  • Structural Reanalysis : Verify compound identity via 19F^{19}\text{F} NMR to rule out batch-specific impurities .

Environmental Impact: What methodologies assess its environmental persistence and ecotoxicity?

Answer:

  • OECD 301F Test : Measure biodegradability in activated sludge over 28 days .
  • Daphnia magna Acute Toxicity : 48-hour EC50_{50} tests in freshwater .
  • LC-MS/MS Quantification : Detect residues in soil/water samples (LOQ: 0.1 ppb) using solid-phase extraction .

Theoretical Frameworks: How can researchers link studies on this compound to broader medicinal chemistry theories?

Answer:

  • Structure-Activity Relationship (SAR) : Map substituent effects (e.g., fluorine vs. methoxy groups) to Hansch parameters (π, σ) .
  • Free-Wilson Analysis : Deconstruct contributions of the pyrimidine and benzamide moieties to bioactivity .
  • Kinetic Theory : Relate binding kinetics (ITC/SPR data) to in vivo efficacy using PK/PD models .

Experimental Design: What are best practices for designing pharmacological studies (e.g., dose ranges, controls)?

Answer:

  • Dose Selection : Use 3–5 log-scale concentrations based on in vitro IC50_{50} (e.g., 1–100 mg/kg for murine models) .
  • Positive Controls : Include benchmark inhibitors (e.g., imatinib for kinase studies) .
  • Blinded Analysis : Randomize animal cohorts and use automated image analysis to reduce bias .

Advanced Modifications: What structural modifications are suggested to enhance target selectivity or reduce off-target effects?

Answer:

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with a 4-aminopyridine to improve solubility and H-bonding .
  • Stereochemical Optimization : Introduce chiral centers at the ethylamino linker (R/S isomers) and compare activity via chiral HPLC .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。